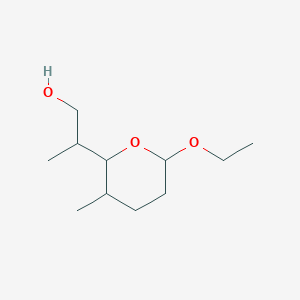
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol, also known as EMOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMOP is a propanol derivative that belongs to the class of alcohols. It has a molecular formula of C9H20O3 and a molecular weight of 176.25 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has also been found to activate AMP-activated protein kinase (AMPK), an enzyme that regulates energy metabolism and may be useful in the treatment of diabetes.
Biochemische Und Physiologische Effekte
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol in lab experiments is that it is relatively easy to synthesize and purify. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol in lab experiments is that it may exhibit low solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol. One area of interest is the development of 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol and its potential therapeutic applications in various disease states.
Synthesemethoden
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol can be synthesized using a multistep reaction process. The first step involves the reaction between 6-ethoxy-3-methyl-2-oxo-2,3-dihydro-1H-pyran and ethyl magnesium bromide to form 6-ethoxy-3-methyl-2-hydroxy-2,3-dihydro-1H-pyran. The second step involves the reaction between 6-ethoxy-3-methyl-2-hydroxy-2,3-dihydro-1H-pyran and propylene oxide to form 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
110128-76-2 |
|---|---|
Produktname |
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol |
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
2-(6-ethoxy-3-methyloxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H22O3/c1-4-13-10-6-5-8(2)11(14-10)9(3)7-12/h8-12H,4-7H2,1-3H3 |
InChI-Schlüssel |
VMZONQYNZXMHQP-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(C(O1)C(C)CO)C |
Kanonische SMILES |
CCOC1CCC(C(O1)C(C)CO)C |
Synonyme |
2H-Pyran-2-ethanol,6-ethoxytetrahydro-bta,3-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



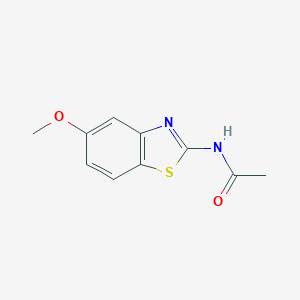

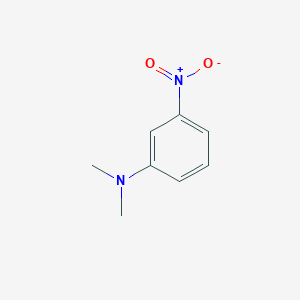
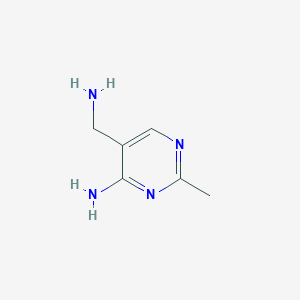
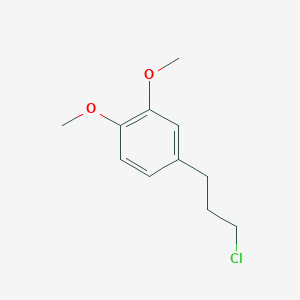
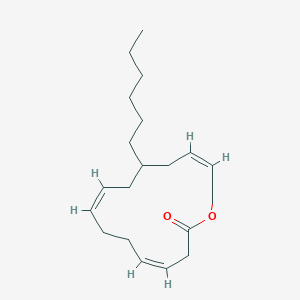
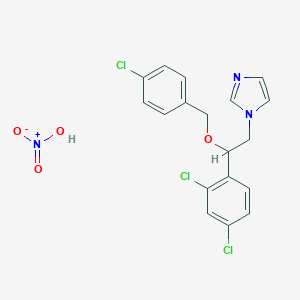
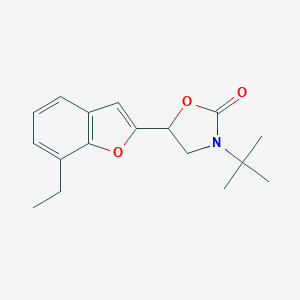
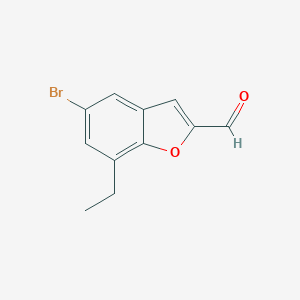
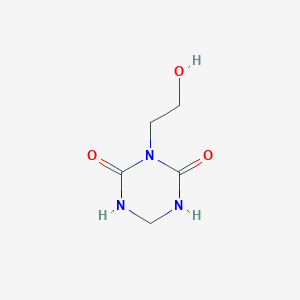
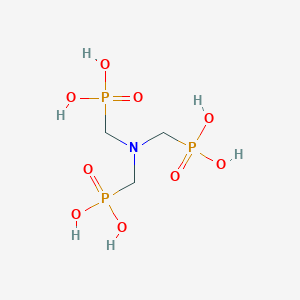
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
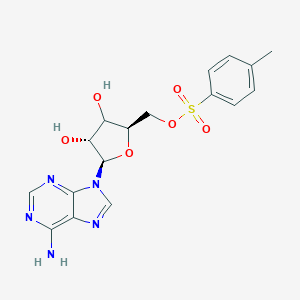
![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)